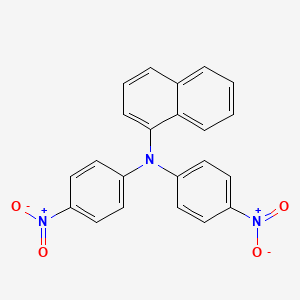

N,N-Bis(4-nitrophenyl)naphthalen-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

150044-10-3 |

|---|---|

Molecular Formula |

C22H15N3O4 |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

N,N-bis(4-nitrophenyl)naphthalen-1-amine |

InChI |

InChI=1S/C22H15N3O4/c26-24(27)19-12-8-17(9-13-19)23(18-10-14-20(15-11-18)25(28)29)22-7-3-5-16-4-1-2-6-21(16)22/h1-15H |

InChI Key |

RNALZTKNRHNQHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of N,n Bis 4 Nitrophenyl Naphthalen 1 Amine

Retrosynthetic Analysis and Strategic Disconnections for N,N-Bis(4-nitrophenyl)naphthalen-1-amine Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnections are the two C-N bonds linking the naphthalene (B1677914) core to the 4-nitrophenyl groups.

This disconnection strategy points to three primary starting materials:

Naphthalen-1-amine

1-halo-4-nitrobenzene (e.g., 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene)

Alternatively, a diarylamine intermediate, N-(4-nitrophenyl)naphthalen-1-amine, could be synthesized first and then coupled with a second molecule of 1-halo-4-nitrobenzene.

The forward synthesis would then involve the formation of these C-N bonds, which can be achieved through several established cross-coupling methodologies. The two most prominent and widely employed methods for the synthesis of triarylamines are the Ullmann condensation and the Buchwald-Hartwig amination. nih.govwikipedia.org These reactions have become mainstream for creating C-N bonds in aromatic systems, largely replacing harsher, classical methods. wikipedia.org

Optimized Reaction Pathways and Catalytic Systems for this compound Derivatization

The synthesis of this compound and its derivatives hinges on the efficient formation of the C-N bonds and the potential for subsequent modifications of the functional groups present in the molecule.

C-N Coupling Protocols for Naphthalene-Amine Linkage

The construction of the tertiary amine core of this compound relies on robust C-N cross-coupling reactions. Both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) methods are viable, with the choice often depending on substrate scope, functional group tolerance, and desired reaction conditions.

Ullmann Condensation: This classical method involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org Traditional Ullmann reactions required harsh conditions, including high-boiling polar solvents and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with supporting ligands, which can improve yields and moderate reaction conditions. wikipedia.org For the synthesis of this compound, this would involve reacting naphthalen-1-amine with two equivalents of a 1-halo-4-nitrobenzene in the presence of a copper catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for C-N bond formation due to its broad substrate scope and high functional group tolerance. wikipedia.org The reaction typically employs a palladium precatalyst and a bulky, electron-rich phosphine ligand. youtube.com The choice of ligand is critical and can significantly impact reaction efficiency. youtube.comrug.nl The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the desired triarylamine and regenerate the catalyst. wikipedia.orglibretexts.org

| Protocol | Catalyst | Typical Ligands | Typical Bases | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Ullmann Condensation | Cu(I) salts (e.g., CuI) or Cu(0) | Diamines, Acetylacetonates | K₂CO₃, Cs₂CO₃ | Lower catalyst cost | Often requires high temperatures, harsher conditions wikipedia.org |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalysts | Bulky phosphines (e.g., XPhos, SPhos, BINAP, DPPF) wikipedia.orgyoutube.com | NaOtBu, K₃PO₄, Cs₂CO₃ | Milder conditions, broad substrate scope, high yields wikipedia.org | Higher catalyst and ligand cost |

Functional Group Interconversions on the Nitrophenyl Units

The two nitro groups on the phenyl rings of this compound are prime sites for functional group interconversion, most notably reduction to the corresponding amino groups. This transformation would yield N1,N1-bis(4-aminophenyl)naphthalene-1,4-diamine, a tetra-amine that could serve as a monomer for polymer synthesis or as a precursor to other functional materials.

A variety of reagents can be employed for the reduction of aromatic nitro groups, with the choice depending on the desired selectivity and tolerance of other functional groups. wikipedia.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is often the method of choice, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel with a source of hydrogen gas. commonorganicchemistry.com This method is generally clean and efficient.

Metal-Acid Systems: Reagents like iron in acetic acid (Fe/AcOH), zinc in acetic acid (Zn/AcOH), or tin(II) chloride (SnCl₂) in hydrochloric acid are effective for reducing nitroarenes. commonorganicchemistry.comyoutube.com These methods are often used in laboratory settings.

Sulfide Reagents: Sodium sulfide (Na₂S) or ammonium polysulfide can be used for the selective reduction of one nitro group in the presence of another. commonorganicchemistry.com

| Reagent | Typical Conditions | Key Features |

|---|---|---|

| H₂/Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Clean, high yield, but can also reduce other functional groups. commonorganicchemistry.com |

| Raney Nickel | H₂ gas or hydrazine, solvent (e.g., EtOH) | Effective, can be used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid | Fe powder, acid (e.g., AcOH, HCl) | Mild and selective for nitro groups. commonorganicchemistry.com |

| SnCl₂ | Acidic solution (e.g., HCl) | Mild, tolerates many other functional groups. |

| Na₂S | Aqueous or alcoholic solution | Can offer selectivity in polynitro compounds. commonorganicchemistry.com |

The resulting amino groups can then undergo a wide range of further reactions, such as diazotization, acylation, or alkylation, allowing for the synthesis of a diverse library of derivatives.

Purification Techniques and Yield Optimization in the Synthesis of this compound

The successful synthesis of this compound requires careful optimization of reaction conditions to maximize the yield and facilitate purification. For C-N coupling reactions, a systematic screening of catalysts, ligands, bases, and solvents is often necessary to identify the optimal combination for a given substrate. nih.gov

Once the crude product is obtained, standard purification techniques for non-volatile organic solids are employed.

Column Chromatography: This is a primary method for separating the desired triarylamine from unreacted starting materials, catalyst residues, and byproducts. Silica gel is a common stationary phase, with the mobile phase being a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate), the ratio of which is optimized to achieve good separation.

Recrystallization: This technique is used to obtain highly pure crystalline material. The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility, and then cooled slowly to allow for the formation of crystals, leaving impurities behind in the mother liquor.

Yield optimization in the synthesis of diaryl- and triarylamines often involves fine-tuning the reaction parameters. For instance, in Buchwald-Hartwig aminations, the choice of base can be crucial, with common options including sodium tert-butoxide, potassium phosphate, and cesium carbonate. nih.gov Similarly, the reaction temperature and time must be carefully controlled to ensure complete conversion without significant product degradation.

Synthetic Approaches to this compound Analogues and Derivatives

The synthetic methodologies described for this compound can be readily adapted to produce a wide range of analogues and derivatives. researchgate.net This modularity is a key advantage of modern cross-coupling chemistry.

Derivatives can be accessed by:

Varying the Naphthalene Core: Substituted naphthalen-1-amines can be used as starting materials to introduce functional groups onto the naphthalene ring system.

Varying the Phenyl Groups: Instead of 1-halo-4-nitrobenzene, other substituted aryl halides can be employed. This allows for the introduction of a wide array of electronic and steric diversity into the final molecule. For example, using aryl halides with electron-donating groups (e.g., methoxy, alkyl) or different electron-withdrawing groups would significantly alter the electronic properties of the resulting triarylamine.

Creating Asymmetric Triarylamines: A stepwise synthesis, where naphthalen-1-amine is first coupled with one type of aryl halide and then subsequently with a different one, can lead to the formation of unsymmetrical triarylamines. nih.gov

The ability to synthesize these analogues is crucial for structure-property relationship studies, where the impact of different substituents on the optical and electronic properties of the triarylamine core can be systematically investigated.

High Resolution Structural Elucidation and Solid State Characterization of N,n Bis 4 Nitrophenyl Naphthalen 1 Amine

X-ray Diffraction Analysis of Single Crystals and Polycrystalline N,N-Bis(4-nitrophenyl)naphthalen-1-amine

Crystal Packing and Intermolecular Interactions in N,N-Bis(4-nitrophenyl)naphthalen-1-amineNo single-crystal or polycrystalline X-ray diffraction studies, and therefore no information on crystal packing or intermolecular interactions for this compound, were available.

Due to the absence of this fundamental data, a scientifically rigorous article on this specific compound cannot be produced at this time.

Conformational Analysis and Torsional Strain in the Solid State

The solid-state conformation of this compound is significantly influenced by the spatial orientation of its bulky substituent groups, leading to notable torsional strains. The molecule features a central naphthalene (B1677914) ring system to which a diarylamine group is attached. This diarylamine consists of two 4-nitrophenyl groups bonded to a single nitrogen atom.

Detailed crystallographic studies of related structures provide a framework for understanding the likely conformation of this molecule. For instance, in structures containing a naphthalene ring bonded to a substituted phenyl ring, significant dihedral angles are observed. In a related compound, 4-nitrophenyl naphthalene-1-sulfonate, the plane of the benzene (B151609) ring forms a dihedral angle of 63.39 (8)° with the naphthalene ring system. researchgate.net The nitro group, in turn, is twisted with respect to the benzene ring, exhibiting a dihedral angle of 10.73 (16)°. researchgate.net This twisting is a common feature to relieve steric hindrance.

In another analogous molecule, (E)-N-[(E)-3-(4-Nitro-phen-yl)allyl-idene]naphthalen-1-amine, the dihedral angle between the mean planes of the 4-nitrophenyl ring and the naphthalene ring system is 12.79 (2)°. sigmaaldrich.com The conformation is further described by a C-C-N=C torsion angle of 41.0 (2)°. sigmaaldrich.com For tris(4-nitrophenyl)amine, which lacks the naphthalene group but has three 4-nitrophenyl groups around a central nitrogen, the molecular structure provides insight into the crowding around the nitrogen atom. nih.govbldpharm.comnih.gov

Considering this compound, significant torsional strain is expected at the C(naphthalene)-N and N-C(phenyl) bonds. The two 4-nitrophenyl groups and the naphthalene system will arrange themselves to minimize steric clashes, resulting in a propeller-like conformation around the central nitrogen atom. The precise torsional angles would be determined by a balance of steric repulsion and the electronic effects of the nitro groups.

Table 1: Representative Torsional Angles in Related Compounds

| Compound Name | Involved Groups | Dihedral Angle (°) |

| 4-Nitrophenyl naphthalene-1-sulfonate | Benzene ring and Naphthalene ring system | 63.39 (8) researchgate.net |

| 4-Nitrophenyl naphthalene-1-sulfonate | Nitro group and Benzene ring | 10.73 (16) researchgate.net |

| (E)-N-[(E)-3-(4-Nitro-phen-yl)allyl-idene]naphthalen-1-amine | 4-Nitrophenyl ring and Naphthalene ring system | 12.79 (2) sigmaaldrich.com |

This table presents data from structurally related molecules to infer potential conformational characteristics of this compound.

Electron Microscopy and Surface Morphology Studies of this compound Nanostructures

The investigation of the surface morphology of nanostructured materials is crucial for understanding their physical and chemical properties and for their potential application in various technologies. Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the size, shape, and surface features of nanomaterials.

Currently, there is a lack of specific studies in the public domain focusing on the electron microscopy and surface morphology of nanostructures composed of this compound. However, based on studies of analogous organic small molecules, it is possible to hypothesize the types of nanostructures that could be formed and how they would be characterized.

The self-assembly of such molecules often leads to the formation of various nanostructures, including nanoparticles, nanowires, and nanorods, depending on the preparation method (e.g., reprecipitation, vapor deposition). The morphology of these structures would be dictated by the intermolecular forces, such as π-π stacking of the aromatic naphthalene and nitrophenyl rings, and dipole-dipole interactions arising from the polar nitro groups.

TEM analysis would provide higher resolution images, allowing for the visualization of the internal structure of the nanostructures. This could reveal details about their crystallinity and the presence of any defects. Electron diffraction patterns obtained through TEM could further confirm the crystalline nature of the material.

Table 2: Potential Morphological Characteristics of this compound Nanostructures

| Parameter | Expected Observation |

| Morphology | Crystalline needles, nanorods, or spherical nanoparticles |

| Size Range | Tens to hundreds of nanometers |

| Aggregation | Dependent on preparation conditions and solvent polarity |

| Crystallinity | Expected to be crystalline due to π-π stacking and polar interactions |

This table is a projection based on the behavior of similar aromatic and nitro-containing organic compounds and is not based on direct experimental data for this compound.

Theoretical and Computational Investigations of N,n Bis 4 Nitrophenyl Naphthalen 1 Amine S Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties of N,N-Bis(4-nitrophenyl)naphthalen-1-amine

DFT calculations are a powerful tool for investigating the ground-state electronic properties of molecules. By determining the electron density, DFT can elucidate key features of a molecule's structure and reactivity.

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's stability and electronic transitions. libretexts.org

In this compound, the HOMO is primarily localized on the electron-donating naphthalen-1-amine moiety, while the LUMO is concentrated on the electron-withdrawing nitrophenyl groups. This spatial separation of the frontier orbitals is characteristic of a charge-transfer compound. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. youtube.com The HOMO-LUMO gap is a key factor in determining the energy required for electronic excitation. youtube.com The introduction of electron-donating or electron-withdrawing substituent groups into conjugated molecules can tune their electronic structure properties, such as frontier orbital energy levels. rsc.org

Table 1: Frontier Molecular Orbital (FMO) Data

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution reveals how electrons are dispersed throughout the molecule. In this compound, the electron density is highest around the electronegative nitrogen and oxygen atoms of the nitro groups and the nitrogen atom of the amine group.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edunih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding intramolecular charge transfer (ICT). researchgate.net

For this compound, NBO analysis reveals significant charge transfer from the naphthalen-1-amine donor to the nitrophenyl acceptors. This is quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interactions. researchgate.net The primary charge transfer pathway involves the lone pair electrons of the amine nitrogen (n) and the π-orbitals of the naphthalene (B1677914) ring (π) acting as donors, and the antibonding π-orbitals (π) of the nitrophenyl groups acting as acceptors. This n → π and π → π* delocalization is a hallmark of efficient ICT. NBO analysis provides a localized, chemically intuitive picture of bonding and interactions. southampton.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Photophysical Pathways

TD-DFT is a widely used computational method for studying the excited-state properties of molecules, including their electronic transitions and photophysical pathways. scirp.orgscirp.org It allows for the calculation of absorption spectra and provides insights into the nature of excited states.

Prediction of Electronic Transitions and Absorption Spectra

TD-DFT calculations can predict the electronic transitions that give rise to a molecule's absorption spectrum. scirp.org For this compound, the lowest energy absorption band in the UV-visible spectrum is attributed to the HOMO → LUMO transition. This transition corresponds to the intramolecular charge transfer from the naphthalen-1-amine donor to the nitrophenyl acceptors. nih.gov

The calculated absorption spectrum typically shows good agreement with experimental data. The position and intensity of the absorption bands are influenced by the solvent environment, with polar solvents often causing a red-shift (bathochromic shift) of the ICT band due to stabilization of the more polar excited state. The absorption spectrum of the parent naphthalene chromophore exhibits distinct bands that are influenced by substitution. researchgate.netresearchgate.net

Table 2: Predicted Electronic Transitions

| Transition | Wavelength (nm) | Oscillator Strength |

|---|---|---|

| S₀ → S₁ | Data not available in search results | Data not available in search results |

| S₀ → S₂ | Data not available in search results | Data not available in search results |

Elucidation of Fluorescence and Phosphorescence Mechanisms

TD-DFT can also be used to investigate the mechanisms of fluorescence and phosphorescence, which are radiative decay pathways from the excited state. scirp.org Following photoexcitation to a singlet excited state (S₁), the molecule can relax back to the ground state (S₀) via fluorescence, emitting a photon. Alternatively, it can undergo intersystem crossing (ISC) to a triplet excited state (T₁) and then return to the ground state via phosphorescence.

For this compound, the strong intramolecular charge transfer character of the S₁ state often leads to a large Stokes shift, which is the difference in energy between the absorption and emission maxima. The efficiency of fluorescence (quantum yield) is influenced by non-radiative decay pathways, such as internal conversion and intersystem crossing. The presence of heavy atoms or specific molecular geometries can enhance the rate of ISC, potentially leading to phosphorescence. TD-DFT calculations can help to elucidate the potential energy surfaces of the excited states and identify the most likely decay pathways. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and the influence of solvent on molecular structure and dynamics. youtube.comnih.gov For a molecule like this compound, MD simulations would be crucial for understanding its flexibility, which is dictated by the rotation around the C-N bonds linking the aryl groups to the central nitrogen atom.

Solvent interactions play a critical role in determining the conformational preferences of a solute. aps.orgscispace.com MD simulations explicitly model solvent molecules, allowing for the analysis of how different solvents interact with the solute. nih.gov For this compound, polar solvents would be expected to interact strongly with the highly polar nitro groups (–NO₂) through dipole-dipole interactions. The aromatic π-systems of the naphthalene and phenyl rings can also engage in interactions with solvent molecules. The nature of the solvent can influence the dihedral angles between the aromatic rings, potentially altering the electronic communication between them. scispace.com For instance, studies on other complex molecules have shown that solvent polarity can dictate conformational flexibility, with less polar solvents sometimes allowing for a wider range of motion. scispace.com Radial distribution functions (RDFs) calculated from MD trajectories can provide detailed insight into the specific atoms of the solvent that are most likely to be found near the functional groups of the solute, quantifying the strength and structure of these interactions. nih.gov

Quantum Chemical Modeling of this compound's Theoretical Reactivity and Reaction Intermediates

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. mdpi.comnih.gov For this compound, DFT calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate reactivity descriptors. frontiersin.orgnih.gov

The presence of two strongly electron-withdrawing nitro groups is expected to have a profound effect on the electronic properties of the molecule. These groups pull electron density away from the aromatic rings and the central nitrogen atom. This would lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of the HOMO is typically centered on the electron-rich triarylamine core, while the LUMO is often located on the electron-accepting moieties. In this molecule, the LUMO would likely be distributed over the nitrophenyl rings.

The reactivity of aromatic molecules can be assessed using various theoretical approaches. nih.gov The electron-withdrawing nature of the nitro groups deactivates the phenyl rings towards electrophilic aromatic substitution. Conversely, this decreased electron density makes the carbon atoms of the nitrophenyl rings potential sites for nucleophilic aromatic substitution. Quantum chemical calculations can determine atomic charges and map the molecular electrostatic potential (MEP), which visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of reaction. nih.gov

A key feature of triarylamines is their ability to form stable radical cations upon one-electron oxidation. nih.govrsc.orgnih.gov The reaction intermediate, the this compound radical cation, would be a critical species in its electrochemical and photochemical reactions. Quantum chemical modeling can provide insights into the stability and electronic structure of such intermediates, which is crucial for understanding potential reaction mechanisms. nih.gov

| Reactivity Aspect | Predicted Characteristic | Rationale based on Analogous Systems |

|---|---|---|

| HOMO Distribution | Localized on the central amine and naphthalene ring | Triarylamine HOMOs are typically centered on the nitrogen and more electron-rich aryl groups. |

| LUMO Distribution | Localized on the nitrophenyl rings | Nitro groups are strong electron acceptors and typically dominate the LUMO in nitroaromatics. researchgate.net |

| Electrophilic Attack | Deactivated, likely on the naphthalene ring | Nitro groups are strongly deactivating. The naphthalene ring is more electron-rich than the nitrophenyl rings. |

| Nucleophilic Attack | Activated on the nitrophenyl rings | Electron-withdrawing groups facilitate nucleophilic aromatic substitution. |

| Key Reaction Intermediate | Stable radical cation | Triarylamines are known to form persistent radical cations upon oxidation. nih.gov |

Exploration of N,n Bis 4 Nitrophenyl Naphthalen 1 Amine in Advanced Optoelectronic and Sensing Applications

Utilization of N,N-Bis(4-nitrophenyl)naphthalen-1-amine in Chemical and Biosensing Platforms

Chemoresponsive Mechanisms Based on Electron Transfer and Protonation

The utility of this compound as a chemosensor is rooted in its responsive electronic structure. The presence of electron-withdrawing nitro groups on the phenyl rings and the electron-donating amine-naphthalene moiety creates a molecule with a significant intramolecular charge transfer (ICT) character. This inherent electronic asymmetry makes the compound highly sensitive to its chemical environment.

The primary chemoresponsive mechanism involves the interaction of the amine group with acidic species. Protonation of the nitrogen atom significantly alters the electronic landscape of the entire molecule. This event disrupts the ICT state by diminishing the electron-donating capacity of the amine. The consequence is a noticeable change in the compound's absorption and emission spectra, a phenomenon that can be harnessed for the detection of protons and other Lewis acids.

Furthermore, the electron-deficient nature of the nitroaromatic systems makes the compound susceptible to interactions with electron-rich analytes. This can occur through electron transfer processes, where the analyte donates electron density to the this compound, leading to the formation of a charge-transfer complex. The formation of this new complex introduces new electronic transitions, which can be observed as changes in the material's optical properties, providing a basis for sensing applications.

Fluorescence Quenching and Enhancement Strategies

The fluorescence properties of this compound are central to its application in chemical sensing. The compound typically exhibits fluorescence originating from its ICT state. The efficiency and wavelength of this emission are highly dependent on the surrounding molecular environment.

Fluorescence Quenching:

A primary strategy for utilizing this compound in sensing is through fluorescence quenching. This process involves the reduction or complete suppression of the compound's fluorescence upon interaction with a specific analyte. Several mechanisms can lead to quenching:

Photoinduced Electron Transfer (PET): When an analyte with a suitable redox potential is in proximity to the excited fluorophore, an electron can be transferred from the analyte to the fluorophore (or vice versa). This non-radiative decay pathway effectively competes with fluorescence, leading to a decrease in emission intensity. The electron-withdrawing nitro groups enhance the electron-accepting ability of the molecule, making it an effective quencher for electron-rich species.

Energy Transfer: If the emission spectrum of the fluorophore overlaps with the absorption spectrum of an analyte, Förster Resonance Energy Transfer (FRET) can occur. In this process, the excitation energy is non-radiatively transferred from the fluorophore to the analyte, resulting in quenched fluorescence.

Protonation: As discussed previously, protonation of the amine nitrogen disrupts the ICT character, which is often the origin of the fluorescence. This change in electronic structure can lead to a significant quenching of the emission.

Fluorescence Enhancement:

Conversely, fluorescence enhancement strategies can also be employed. In some sensor designs, the fluorophore is initially in a quenched state. The introduction of a specific analyte can disrupt the quenching mechanism, leading to a "turn-on" fluorescence response. This can be achieved by:

Disruption of a Quenching Complex: The fluorophore might be pre-complexed with a quencher. An analyte that selectively binds to either the fluorophore or the quencher can break apart this complex, restoring fluorescence.

Inhibition of PET: In certain systems, the presence of an analyte can alter the redox potential of the fluorophore or the quencher, making the PET process less favorable and thereby enhancing fluorescence.

These quenching and enhancement strategies provide a versatile toolkit for designing highly sensitive and selective fluorescent probes based on this compound for the detection of a wide array of chemical species.

Exploration of this compound in Non-Linear Optics (NLO) Materials

The field of non-linear optics (NLO) is concerned with the interaction of high-intensity light with materials, leading to a variety of phenomena such as frequency doubling and optical switching. Materials with a large second-order NLO response are crucial for applications in telecommunications, optical data storage, and processing.

The molecular structure of this compound is inherently well-suited for NLO applications. The key requirements for a high second-order NLO response at the molecular level are a large difference in the dipole moment between the ground and excited states and a significant transition dipole moment. The D-π-A (donor-π-acceptor) architecture of this molecule, where the amine-naphthalene system acts as the electron donor (D) and the nitro groups function as electron acceptors (A), connected by a π-conjugated system, fulfills these criteria.

Upon excitation with an intense laser, there is a substantial redistribution of electron density from the donor to the acceptor moieties, resulting in a large change in the molecular dipole moment. This microscopic property, when translated to a macroscopic, non-centrosymmetric material, gives rise to a significant second-order NLO susceptibility (χ(2)). Research in this area focuses on controlling the solid-state packing of these molecules to maximize the bulk NLO effect. Techniques such as co-crystallization and incorporation into polymeric matrices are being explored to achieve the necessary non-centrosymmetric alignment.

| NLO Property | Structural Origin | Potential Application |

| Second-Harmonic Generation (SHG) | Non-centrosymmetric crystal packing of D-π-A molecules | Frequency doubling of lasers |

| Electro-Optic (Pockels) Effect | Change in refractive index with an applied electric field | Optical modulators and switches |

| Two-Photon Absorption (TPA) | Simultaneous absorption of two photons | 3D microfabrication, photodynamic therapy |

This compound in Molecular Logic Gates and Switches

The concept of molecular logic gates involves the use of molecules that can perform logical operations (such as AND, OR, and NOT) in response to chemical or physical inputs. The distinct and predictable responses of this compound to external stimuli make it a promising candidate for the development of such molecular-level computational devices.

The different electronic states of the molecule can be defined as logical "0" and "1". For instance, the baseline fluorescent state could be defined as "1", while the quenched state is "0". By carefully selecting the inputs, complex logical operations can be performed.

AND Gate: An AND gate produces a "1" output only when both inputs are "1". A system could be designed where two different chemical inputs are required to produce a specific optical output. For example, one input could be a proton, and the other could be a metal ion. The fluorescence might only be "turned on" when both are present and interact with the molecule in a specific manner.

OR Gate: An OR gate gives a "1" output if at least one input is "1". A sensor based on this compound could be designed to show a similar response (e.g., fluorescence quenching) to two different analytes.

Molecular Switches: The reversible nature of the protonation of the amine group allows for the creation of a molecular switch. In the absence of acid, the molecule is in one state (e.g., fluorescent, "ON"). Upon the addition of acid, it switches to a different state (e.g., non-fluorescent, "OFF"). The subsequent addition of a base can then reverse this process, returning the molecule to its initial "ON" state. This reversible switching capability is fundamental for the development of rewritable molecular memory and data storage.

The ability to process information at the molecular level holds immense promise for the future of computing and nanotechnology, and molecules like this compound are at the forefront of this exciting research frontier.

| Logical Operation | Input 1 | Input 2 | Output (Optical Signal) |

| AND | Analyte A | Analyte B | High |

| OR | Analyte C | Analyte D | Low |

| NOT | Analyte E | - | Inverted Signal |

| Switch ON | Base | - | High Fluorescence |

| Switch OFF | Acid | - | Low Fluorescence |

Mechanistic Insights into the Photophysical and Electrochemical Behavior of N,n Bis 4 Nitrophenyl Naphthalen 1 Amine

Photoexcitation and De-excitation Pathways in N,N-Bis(4-nitrophenyl)naphthalen-1-amine

Upon absorption of a photon with appropriate energy, this compound is promoted to an electronically excited state. The subsequent return to the ground state, or de-excitation, can occur through several competing pathways, both radiative (light-emitting) and non-radiative (heat-dissipating). The efficiency and kinetics of these pathways are intrinsically linked to the molecule's structure.

For many nitroaromatic compounds, fluorescence is typically quenched due to rapid non-radiative decay processes. However, attaching an amine group to the naphthalene (B1677914) core, as in the subject compound, can dramatically alter these de-excitation dynamics. The strong electron-donating character of the amino group can suppress intersystem crossing (ISC), a non-radiative pathway that leads to the formation of a triplet state, while simultaneously promoting non-radiative deactivation through intramolecular charge transfer (ICT) pathways. nih.gov The balance between these radiative and non-radiative decay rates is a key determinant of the molecule's fluorescence quantum yield and lifetime. nih.gov

The primary de-excitation pathways for this compound following photoexcitation are expected to be:

Fluorescence: Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀).

Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity (e.g., S₁ to S₀).

Intersystem Crossing (ISC): Non-radiative transition between states of different spin multiplicity (e.g., S₁ to a triplet state T₁).

Intramolecular Charge Transfer (ICT) followed by non-radiative decay: This is a particularly important pathway in push-pull molecules like the one .

Intramolecular Charge Transfer (ICT) Phenomena and Solvatochromism

The structure of this compound, with its electron-donating naphthalen-1-amine moiety and electron-withdrawing nitrophenyl groups, is archetypal for a "push-pull" system. Upon photoexcitation, a significant redistribution of electron density occurs, leading to an intramolecular charge transfer (ICT) from the donor part (naphthalene-amine) to the acceptor parts (nitrophenyl groups). This results in a highly polar excited state. researchgate.netresearchgate.net

A key manifestation of this ICT character is solvatochromism , the change in the color of a substance when dissolved in different solvents. The absorption and, more dramatically, the emission spectra of such push-pull chromophores are sensitive to the polarity of the solvent. researchgate.net In polar solvents, the highly polar ICT excited state is stabilized to a greater extent than the less polar ground state. This leads to a larger energy gap for absorption (hypsochromic or blue shift) and a smaller energy gap for emission (bathochromic or red shift), resulting in a large Stokes shift. The Stokes shift, which is the difference between the maximum wavelength of absorption and the maximum wavelength of emission, is a hallmark of significant structural and electronic rearrangement in the excited state. For related nitroaromatic chromophores, large Stokes shifts have been observed, indicative of strong ICT character. researchgate.netresearchgate.net

The nature of the solvatochromism can be either positive (red shift in more polar solvents) or negative (blue shift in more polar solvents), depending on the relative polarity of the ground and excited states. For many ICT compounds, a positive solvatochromism is observed in the fluorescence spectrum. libretexts.org For instance, a related compound, 4-Amino naphthalene-1-sulfonic acid-Alginate, exhibits positive solvatochromism, with its emission maximum shifting to longer wavelengths in more polar solvents. wikipedia.org

The table below shows typical solvatochromic shifts observed for a related push-pull nitroaromatic compound, 4-dimethylamino-4′-nitrobiphenyl (DNBP), illustrating the significant impact of solvent polarity on the absorption and emission maxima.

| Solvent | Polarity (ET(30) kcal/mol) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Cyclohexane | 31.2 | 373 | - | - |

| Dioxane | 36.0 | 385 | 560 | 8990 |

| Ethyl Acetate | 38.1 | 391 | 595 | 9890 |

| Acetonitrile | 45.6 | 409 | 660 | 11800 |

Data for 4-dimethylamino-4′-nitrobiphenyl (DNBP) adapted from related research. researchgate.netresearchgate.net The Stokes shift is calculated from the absorption and emission maxima.

Electrochemical Redox Processes and Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of molecules. For this compound, CV studies would reveal the potentials at which the molecule can be oxidized (lose electrons) and reduced (gain electrons).

The electrochemical behavior is dictated by the electronic structure. The naphthalen-1-amine core, being electron-rich, is the primary site for oxidation. Conversely, the electron-deficient nitrophenyl groups are the sites for reduction. In related systems, such as donor-acceptor dyads based on naphthalene diimides, distinct and reversible one-electron reduction and oxidation events are observed in their cyclic voltammograms. nih.gov

Oxidation and Reduction Potentials and Their Correlation with Electronic Structure

The oxidation potential of an aromatic amine is highly dependent on the nature of the substituents on both the nitrogen atom and the aromatic ring. Electron-donating groups lower the oxidation potential (making it easier to oxidize), while electron-withdrawing groups increase it. nih.govresearchgate.net In this compound, the two strongly electron-withdrawing nitrophenyl groups are expected to significantly increase the oxidation potential of the naphthalen-1-amine moiety compared to the parent 1-naphthylamine. The first oxidation would involve the removal of an electron from the nitrogen lone pair, which is delocalized over the naphthalene ring.

The reduction process is expected to involve the nitrophenyl groups. The nitro group is a well-known electrophore, and its reduction typically occurs in two successive one-electron steps, first to a radical anion and then to a dianion, especially in aprotic solvents. ntu.edu.tw Therefore, the cyclic voltammogram of this compound is anticipated to show at least one oxidation wave corresponding to the amine core and two or more reduction waves associated with the two nitrophenyl groups.

The table below presents oxidation potentials for various aromatic amines, illustrating the effect of substituents.

| Compound | Oxidation Potential (V vs. SCE) |

|---|---|

| Aniline | 0.92 |

| N,N-Dimethylaniline | 0.77 |

| Diphenylamine | 0.86 |

| Triphenylamine | 0.92 |

| Tris(4-bromophenyl)amine | 1.11 |

Data adapted from literature on the electrochemical oxidation of amines. nih.gov

Stability of Radical Cations and Anions

The stability of the radical ions formed upon oxidation or reduction is crucial for the reversibility of the redox processes and for the potential application of the molecule in electronic devices. The radical cation of this compound is expected to be relatively stable. The positive charge and the unpaired electron can be delocalized over the entire π-system, including the naphthalene ring and the two phenyl rings. In structurally related polyamides containing triarylamine units, the first redox process shows excellent electrochemical stability due to the low redox potential and the resonance stabilization of the resulting radical cation. libretexts.org

The radical anions, formed by the addition of an electron to the nitrophenyl groups, are also expected to exhibit a degree of stability. The negative charge can be delocalized within the nitrophenyl moiety. The stability of such radical anions is often enhanced in solution. researchgate.net The presence of two nitrophenyl groups might lead to interesting electronic communication between the two resulting radical anion sites upon further reduction.

Energy Transfer Mechanisms Involving this compound in Hybrid Systems

In multicomponent "hybrid" systems, where this compound is combined with other photo- or electro-active molecules, energy transfer can occur. This process, where an excited donor molecule transfers its excitation energy to an acceptor molecule, is fundamental to applications such as light-harvesting and sensing. The two primary mechanisms for energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter energy transfer.

Förster Resonance Energy Transfer (FRET) is a non-radiative process that occurs over long distances (typically 1-10 nm) and is based on dipole-dipole coupling between the donor and acceptor. researchgate.net The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles. researchgate.netnih.gov Given its expected fluorescence properties, this compound could act as either a donor or an acceptor in a FRET pair, depending on the spectral properties of the partner molecule.

Dexter energy transfer is a short-range (typically < 1 nm) mechanism that involves the exchange of electrons between the donor and acceptor. researchgate.net It requires the overlap of the molecular orbitals of the donor and acceptor. researchgate.net Dexter transfer is particularly important for processes involving a change in spin state, such as triplet-triplet energy transfer, which is forbidden by the FRET mechanism. bham.ac.uk

In a hybrid system, this compound could participate in energy transfer in several ways:

As a donor: If excited, it could transfer its energy to a nearby acceptor molecule whose absorption spectrum overlaps with the emission of the naphthalenamine derivative.

As an acceptor: It could accept energy from an excited donor molecule, provided there is sufficient spectral overlap. The electron-withdrawing nitrophenyl groups create low-lying unoccupied molecular orbitals (LUMOs), which could facilitate the acceptance of energy.

As a bridge: The molecule itself could act as a bridge mediating energy transfer between a separate donor and acceptor pair. bham.ac.uk

Donor-acceptor dyads and triads based on core-substituted naphthalene diimides have been synthesized and studied, demonstrating that the redox properties of the individual components are largely retained in the hybrid system. nih.govrsc.org This suggests that hybrid materials incorporating this compound could be designed with predictable energy transfer properties.

Influence of Molecular Conformation on Electronic and Optical Response

The three-dimensional structure, or conformation, of this compound has a profound impact on its electronic and optical properties. The molecule is not planar due to steric hindrance between the bulky nitrophenyl groups and the naphthalene core. The degree of twisting around the C(naphthalene)-N and N-C(phenyl) bonds is critical.

This twisting disrupts the π-conjugation between the donor and acceptor moieties. A larger twist angle generally leads to weaker electronic coupling, which in turn affects the ICT character, absorption and emission spectra, and redox potentials. In a related molecule, 1,8-Bis(4-methoxy-3-nitrophenyl)naphthalene, the two aryl rings are twisted by approximately 65.4° from the plane of the naphthalene unit. rsc.org A similar significant twist is expected for this compound.

The conformational flexibility is particularly important for the ICT process. In many push-pull systems, the formation of a twisted intramolecular charge transfer (TICT) state is a key de-excitation pathway. researchgate.net In the excited state, the molecule can twist to a conformation that maximizes charge separation, which is often a lower-energy state and can be non-fluorescent or emit at a much longer wavelength. The dynamics of this twisting process can be extremely fast, occurring on the femtosecond to picosecond timescale, and are often influenced by the viscosity of the solvent. researchgate.net

The conformation can also be influenced by the solid-state packing, potentially leading to conformational polymorphism , where the same molecule crystallizes in different arrangements with distinct conformations. These different polymorphs can exhibit different photophysical and electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.